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Compound of Interest

Methyl 5-methylfuran-2-
Compound Name:
carboxylate

cat. No.: B1295319

Introduction

Methyl 5-methylfuran-2-carboxylate is a furan derivative with applications in the synthesis of
various organic compounds. Its structural elucidation and purity assessment are crucial for its
use in research and development, particularly in the fields of medicinal chemistry and materials
science. This technical guide provides an in-depth overview of the spectroscopic techniques
used to characterize this compound, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended
for researchers, scientists, and professionals in drug development who require a thorough
understanding of the spectroscopic properties of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Methyl 5-methylfuran-2-carboxylate.

'H NMR (Nuclear Magnetic Resonance) Spectroscopy

The *H NMR spectrum provides detailed information about the proton environments within the
molecule. The chemical shifts (8) are reported in parts per million (ppm) relative to a standard
reference, and the coupling constants (J) are given in Hertz (Hz).
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: . Coupling
Proton Chemical Shift o . _
_ _ Multiplicity Constant (J) in Integration
Assignment (d) in ppm
Hz
H-3 7.06 d 3.4 1H
H-4 6.11 d 3.4 1H
-OCHs 3.87 S - 3H
5-CHs 2.36 S - 3H
Solvent:
CDCls[1]

3C NMR Spectroscopy

The 13C NMR spectrum reveals the different carbon environments in the molecule.

Carbon Assignment Chemical Shift (d) in ppm
C=0 159.2

C-5 158.0

C-2 144.2

C-3 119.0

C-4 108.3

-OCHs 51.8

5-CHs 13.7

Solvent: CDCI3[1]

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies. The following table lists the expected characteristic absorption bands
for Methyl 5-methylfuran-2-carboxylate.
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Expected Absorption Range

Functional Group Vibrational Mode

(cm~)
C=0 (Ester) Stretch 1760-1690[2]
C-O (Ester) Stretch 1320-1210[2]
C-H (Aromatic/Furan) Stretch 3100-3000[2]
C-H (Alkyl) Stretch 3000-2850[2]
C=C (Furan ring) Stretch 1600-1400][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

Adduct Calculated m/z
[M+H]* 141.05463
[M+Na]* 163.03657
[M-H]~ 139.04007

Data is based on predicted values.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (*H and **C)
Sample Preparation:

¢ Weigh approximately 5-10 mg of Methyl 5-methylfuran-2-carboxylate.

» Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as
Chloroform-d (CDCIs). The choice of solvent is critical to ensure the sample is fully dissolved
and to avoid overlapping signals with the analyte.[1]
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Instrumentation and Data Acquisition:

NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

e For H NMR, the spectral width is set to encompass all expected proton signals (typically O-
12 ppm).

e For 3C NMR, a wider spectral width is used (typically 0-220 ppm).

o Data is processed using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

» For liquid samples, a thin film can be prepared by placing a drop of the compound between
two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[4]

o For solid samples, a KBr disk can be prepared by mixing a small amount of the sample with
dry KBr powder and pressing it into a thin, transparent disk under high pressure.[4]

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Sample Preparation:

o The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low
concentration.
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e The solution is then introduced into the mass spectrometer.
Instrumentation and Data Acquisition:

o Avariety of ionization techniques can be used, such as Electrospray lonization (ESI) or Gas
Chromatography-Mass Spectrometry (GC-MS).

» For high-resolution mass spectrometry (HRMS), instruments like a Time-of-Flight (TOF)
analyzer are used to determine the exact mass of the molecular ion, which allows for the
determination of the elemental formula.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like Methyl 5-methylfuran-2-carboxylate.
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Spectroscopic Characterization Workflow

Conclusion

The combined application of *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry
provides a comprehensive characterization of Methyl 5-methylfuran-2-carboxylate. This
multi-technique approach allows for unambiguous structural confirmation and is an essential
component of quality control in the synthesis and application of this compound. The data and
protocols presented in this guide serve as a valuable resource for researchers and scientists
working with this and structurally related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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